![molecular formula C16H25ClN2Si B1588899 4-氯-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶 CAS No. 651744-48-8](/img/structure/B1588899.png)
4-氯-1-(三异丙基甲硅烷基)-1H-吡咯并[2,3-b]吡啶
描述
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, also known as CIP, is a heterocyclic compound that has been widely studied for its potential applications in organic synthesis and medicinal chemistry. CIP is an important intermediate in the synthesis of many compounds, such as pyrrolo[2,3-b]pyridines, which are used in a variety of pharmaceuticals and other applications. CIP is a versatile compound, with a wide range of synthetic applications, including the synthesis of complex natural products and drug-like molecules.
科学研究应用
电子结构和拓扑特征
4-氯-1H-吡咯并[2,3-b]吡啶因其电子结构和拓扑特征而受到研究。利用高分辨率 X 射线衍射数据,研究了分子内的电荷密度分布和键合方案。该化合物表现出高的动力学稳定性,这由大的 HOMO-LUMO 能隙表示,这在各种化学和制药应用中很重要 (Hazra 等人,2012 年)。
取代衍生物的合成
该化合物用作合成各种衍生物的构建模块。例如,已经报道了与酚盐和活化的亚甲基亲核试剂的反应,导致 4-取代的 7-氮杂吲哚衍生物的高效合成 (Figueroa‐Pérez 等人,2006 年)。
有机合成中的反应性
已经探索了该化合物与吲哚基和吡咯基格氏试剂的反应性,导致合成 1-酰基-2-杂芳基-2,3-二氢-4-吡啶酮。这突出了其在有机合成和药物研究中的潜力 (Kuethe 和 Comins,2004 年)。
分子表征和反应性研究
对该化合物的衍生物 4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮 进行了详细的分子表征和反应性研究。这包括核磁共振、红外光谱、质谱和理论研究,提供了对其电子性质和潜在应用的见解 (Murthy 等人,2017 年)。
抗菌性能
已经筛选了由 4-氯-1H-吡咯并[2,3-b]吡啶合成的某些衍生物的抗菌性能,表明其在开发新的抗菌剂中的潜在用途 (Abdel-Mohsen 和 Geies,2008 年)。
光物理性质
已经研究了取代基对衍生自 4-氯-1H-吡咯并[2,3-b]吡啶的吡唑并吡啶环化杂环的光物理性质的影响。这项研究对于开发具有特定光学性质的材料具有重要意义 (Patil 等人,2011 年)。
半导体材料研究
该化合物已用于合成新型氮嵌入小分子,以研究其电化学、自组装和载流子传输特性。这些特性对于开发新型半导体材料至关重要 (Zhou 等人,2019 年)。
属性
IUPAC Name |
(4-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMLARVFJADZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465942 | |
| Record name | 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
651744-48-8 | |
| Record name | 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




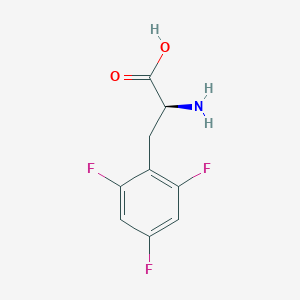
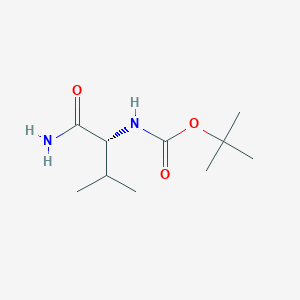

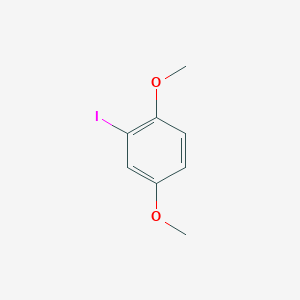
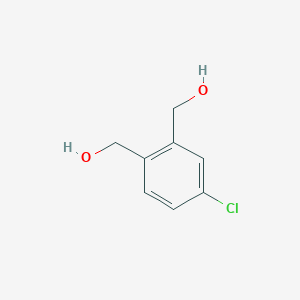
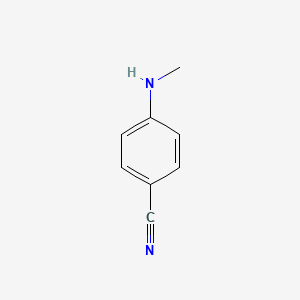
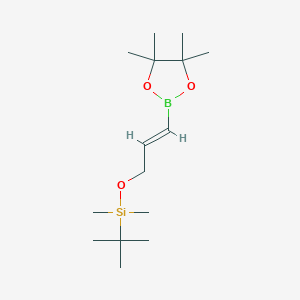
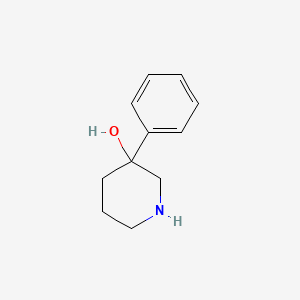

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)
